molecular formula C11H11NO3 B11716975 (S)-4-Phenethyloxazolidine-2,5-dione

(S)-4-Phenethyloxazolidine-2,5-dione

Cat. No.: B11716975
M. Wt: 205.21 g/mol
InChI Key: VQPIAMIUYBADAZ-VIFPVBQESA-N
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Description

(S)-4-Phenethyloxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones This compound is characterized by its unique structure, which includes a phenethyl group attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenethyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method includes the reaction of L-phenylalanine with phosgene, followed by cyclization to form the oxazolidine ring. The reaction conditions often require a controlled temperature and the presence of a base to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Phenethyloxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include substituted oxazolidinones, amines, and various functionalized derivatives of the original compound.

Scientific Research Applications

(S)-4-Phenethyloxazolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-4-Phenethyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. The oxazolidine ring plays a crucial role in binding to the active site of enzymes, thereby modulating their activity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

    ®-4-Phenethyloxazolidine-2,5-dione: The enantiomer of the compound, which may have different biological activities.

    4-Phenethyloxazolidine-2,5-dione: The racemic mixture of the compound.

    4-Phenyl-2-oxazolidinone: A structurally similar compound with different functional groups.

Uniqueness: (S)-4-Phenethyloxazolidine-2,5-dione is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with chiral environments in biological systems makes it a valuable compound for research and development.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(4S)-4-(2-phenylethyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H11NO3/c13-10-9(12-11(14)15-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m0/s1

InChI Key

VQPIAMIUYBADAZ-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H]2C(=O)OC(=O)N2

Canonical SMILES

C1=CC=C(C=C1)CCC2C(=O)OC(=O)N2

Origin of Product

United States

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